Clavaric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H58O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |
InChI Key |
FNHDSKHVYPYDAZ-VCICWZRISA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Synonyms |
24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |
Origin of Product |
United States |
Biosynthesis and Production of Clavaric Acid
Identification of Producing Fungi
The ability to synthesize clavaric acid is not widespread in the fungal kingdom. Research has identified specific species of Basidiomycota as the primary producers, while modern genomic techniques have revealed the potential for its biosynthesis in a broader range of fungi.
This compound was first isolated from the basidiomycete fungus Clavariadelphus truncatus benchchem.com. However, much of the research into its biosynthesis has been conducted on another basidiomycete, Hypholoma sublateritium (the brick cap mushroom), which is known to produce this potent antitumor compound. nih.govdoe.govnih.gov The genetic manipulation of H. sublateritium has been a key focus for understanding and potentially enhancing the production of this compound. benchchem.comnih.gov Genomic comparisons have also identified a homologous biosynthetic gene cluster in the related species Hypholoma fasciculare, suggesting a similar capability. frontiersin.org
While Basidiomycetes are the established sources, genome mining and comparative genomics have identified the genetic blueprint for this compound synthesis in other fungal lineages. The terpene synthase biosynthetic gene cluster (BGC) responsible for producing this compound has been predicted in seven genomes within the terminal clade of the Fusarium solani species complex (FSSC). nih.gov Similarly, analysis of various Sporothrix species, including both clinical and environmental strains, revealed the presence of the terpene gene cluster for this compound in all sequenced genomes. frontiersin.org Furthermore, a BGC with 100% similarity to the this compound cluster from H. sublateritium was identified in the endophytic fungus Dactylonectria alcacerensis. mdpi.com The potential for this compound synthesis may even extend to bacteria, as related gene clusters have been detected in the metagenomes of sponge-associated bacteria. mdpi.com
Table 1: Fungi with Identified this compound Biosynthetic Capability
| Fungus/Group | Phylum | Key Findings |
|---|---|---|
| Clavariadelphus truncatus | Basidiomycota | Original source of this compound isolation. benchchem.com |
| Hypholoma sublateritium | Basidiomycota | A primary model organism for studying this compound biosynthesis and its antitumor properties. nih.govdoe.govnih.gov |
| Hypholoma fasciculare | Basidiomycota | Contains a biosynthetic gene cluster with high similarity to the this compound cluster in H. sublateritium. frontiersin.org |
| Fusarium solani species complex | Ascomycota | Seven genomes within the species complex are predicted to contain the this compound biosynthetic gene cluster. nih.gov |
| Sporothrix species | Ascomycota | All sequenced species have been found to contain the terpene gene cluster for this compound. frontiersin.org |
| Dactylonectria alcacerensis | Ascomycota | Possesses a biosynthetic gene cluster with 100% similarity to that of H. sublateritium. mdpi.com |
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is a specialized branch of the triterpenoid (B12794562) pathway, involving a series of enzymatic steps that convert a common precursor into the final complex molecule.
The journey to this compound begins with squalene (B77637), a linear C30 hydrocarbon that serves as the universal precursor for the synthesis of triterpenoids and sterols. nih.govjetir.org The biosynthesis of squalene itself proceeds through the mevalonate (B85504) (MVA) pathway. jetir.orgfrontiersin.org A critical step in the diversion of squalene towards this compound is its epoxidation to 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase, encoded by the erg1 gene in H. sublateritium. nih.govresearchgate.net Research has shown that this enzyme is involved in both ergosterol (B1671047) (primary metabolism) and this compound (secondary metabolism) formation, making oxidosqualene a key branch point between these two pathways. nih.gov Overexpression of the erg1 gene in H. sublateritium led to a significant increase in this compound production, confirming the enzyme's crucial role. nih.gov
Following the formation of 2,3-oxidosqualene, the next definitive step is a complex cyclization reaction to form the core steroidal skeleton of this compound. This is mediated by a specific type of enzyme known as an oxidosqualene cyclase (OCC). nih.govscispace.com In H. sublateritium, a gene encoding an OCC specifically for this compound biosynthesis has been cloned and characterized. nih.gov This enzyme is distinct from the lanosterol (B1674476) synthase used in primary ergosterol metabolism. nih.gov Gene disruption mutants lacking this specific occ gene were unable to produce this compound, while its amplification resulted in a 35-67% increase in yield. nih.gov This this compound-specific cyclase contains a unique VSDCVGE amino acid motif in its active site, distinguishing it from the consensus VSDCTAE sequence found in many other oxidosqualene cyclases. nih.gov
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). nih.gov The this compound BGC from H. sublateritium has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession BGC0001248. secondarymetabolites.org This terpene cluster's key gene encodes the oxidosqualene clavarinone (B10847719) cyclase (occ), the specialized enzyme that performs the crucial cyclization step. frontiersin.orgsecondarymetabolites.org The discovery of this BGC in H. sublateritium has enabled the identification of homologous clusters in other fungi through genome mining. frontiersin.orgnih.govfrontiersin.orgmdpi.com For instance, the BGC predicted in Dactylonectria alcacerensis shows 100% similarity to the one in H. sublateritium, indicating a highly conserved pathway. mdpi.com The identification of these BGCs provides a genetic roadmap for understanding the evolution of this pathway and for potential heterologous expression and production of this compound in other host organisms.
Table 2: Key Enzymes and Genes in this compound Biosynthesis
| Gene/Enzyme | Function | Organism Studied |
|---|---|---|
| Squalene epoxidase (erg1) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene, a branch point for sterol and this compound synthesis. nih.gov | Hypholoma sublateritium |
| Oxidosqualene clavarinone cyclase (occ) | A specialized oxidosqualene cyclase that catalyzes the cyclization of oxidosqualene to form the this compound backbone. nih.govsecondarymetabolites.org | Hypholoma sublateritium |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ergosterol |
| Lanosterol |
| Oxidosqualene |
Characterization of Biosynthetic Gene Clusters (BGCs)
Genomic Mining and Annotation of BGCs
The advent of genome sequencing has revolutionized the discovery and understanding of secondary metabolite production. Genomic mining, a "bottom-up" approach, allows for the identification of biosynthetic gene clusters (BGCs) responsible for the synthesis of natural products like this compound. mdpi.com
Genome mining has successfully identified BGCs with high similarity to the this compound cluster in various fungi, including Aspergillus terreus B12, Dactylonectria alcacerensis CT-6, and an endophytic Talaromyces sp. mdpi.comnih.govresearchgate.net In D. alcacerensis CT-6, a BGC in region 4.1 showed 100% similarity to the one from Hypholoma sublateritium. mdpi.com Similarly, analysis of Trichoderma harzianum predicted a BGC for this compound. mdpi.com The antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) database is a key tool in this process, predicting and annotating these BGCs. mdpi.comresearchgate.net For instance, in Chrysosporium keratinophilum, antiSMASH identified a BGC with 100% similarity to the this compound cluster. mdpi.com This demonstrates the presence of the genetic blueprint for this compound synthesis across different fungal species, even if the compound itself has not been isolated from them, suggesting the clusters may be silent or expressed at very low levels under standard laboratory conditions. mdpi.com
The this compound BGC from Hypholoma sublateritium is cataloged in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database under accession number BGC0001248. secondarymetabolites.org The identification of these BGCs provides a foundation for understanding the evolutionary distribution of this pathway and for potential heterologous expression to produce this compound in more tractable host organisms.
Identification of Core and Tailoring Enzymes
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded within the BGC. The core of this pathway involves the cyclization of oxidosqualene. nih.gov
A key enzyme identified is an oxidosqualene cyclase (OCC) , which is responsible for converting oxidosqualene into the triterpenoid backbone of this compound. nih.gov Notably, this enzyme possesses a VSDCVGE motif in its active site, a variation from the more common VSDCTAE sequence found in other lanosterol synthases. nih.gov Gene replacement experiments have confirmed that the occ gene is essential for this compound synthesis. nih.gov
Another critical enzyme is squalene epoxidase , encoded by the erg1 gene. This enzyme is involved in the biosynthesis of both this compound and ergosterol. researchgate.net Its role highlights the connection between primary and secondary metabolism.
Further downstream, a cytochrome P450 enzyme and a ferredoxin, encoded by orf10 (cyp) and orf11 (fd) respectively, are thought to be responsible for oxidative reactions late in the pathway. nih.gov The functions of other proteins encoded by genes within the cluster, such as the one from orf12, remain to be fully elucidated as they show no significant similarity to known proteins. nih.gov
The following table summarizes the key enzymes and their putative functions in the this compound biosynthetic pathway:
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| Oxidosqualene cyclase (OCC) | occ | Catalyzes the cyclization of oxidosqualene to form the this compound backbone. | nih.gov |
| Squalene epoxidase | erg1 | Involved in the biosynthesis of both this compound and ergosterol. | researchgate.net |
| Cytochrome P450 | orf10 (cyp) | Putative role in late-stage oxidative reactions. | nih.gov |
| Ferredoxin | orf11 (fd) | Likely works in conjunction with the cytochrome P450 for oxidative steps. | nih.gov |
Regulation of this compound Biosynthesis
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of genes within the this compound BGC is subject to transcriptional control. Northern analysis has shown a direct correlation between the expression of the occ gene and the biosynthesis of this compound. nih.gov This suggests that the regulation of the occ gene's transcription is a key control point in the pathway.
Post-transcriptional control mechanisms, such as RNA interference (RNAi), have been used to study gene function in the this compound pathway. Silencing of the erg1 gene using antisense RNA resulted in a significant reduction in this compound production, confirming the gene's essential role. researchgate.netsjtu.edu.cn This demonstrates that the stability and translation of mRNA transcripts are crucial for the final yield of the compound.
Influence of Genetic Elements on Production
The genetic context of the BGC and the presence of specific regulatory elements can significantly influence this compound production. The promoter driving the expression of biosynthetic genes is of critical importance. In transformation experiments with H. sublateritium, the use of the Agaricus bisporus glyceraldehyde-3-phosphate dehydrogenase promoter (Pgpd) led to successful expression of heterologous genes, whereas promoters from ascomycetes were ineffective. nih.govresearchgate.net This highlights the species-specific nature of promoter recognition and its impact on gene expression.
The integration pattern of transforming DNA can also affect production levels. In H. sublateritium, transformants typically showed a single, random integration of the plasmid DNA. nih.govresearchgate.net The location of integration can influence the expression of the inserted genes due to position effects, where the surrounding chromatin environment can either enhance or suppress transcription.
Metabolic Engineering and Biotechnological Approaches for Enhanced Production
Given the therapeutic potential of this compound, significant effort has been directed towards enhancing its production through metabolic engineering and strain improvement strategies.
Strain Improvement Strategies
Another successful strategy involves the disruption of competing pathways to channel metabolic flux towards this compound biosynthesis. This has been demonstrated in the production of clavulanic acid, a related compound, where the inactivation of genes in the glycolytic pathway led to a significant increase in yield. nih.gov While not yet reported for this compound, this approach holds promise for future strain improvement efforts.
The development of efficient genetic transformation systems is fundamental to these metabolic engineering strategies. The use of Agrobacterium tumefaciens-mediated transformation has been successfully established for H. sublateritium, opening the door for more sophisticated genetic manipulations to enhance this compound biosynthesis. nih.govresearchgate.net
Genetic Manipulation Techniques for Overexpression and Gene Silencing
The production of this compound, a triterpenoid antitumor compound, can be significantly influenced through the genetic manipulation of its producing organisms, primarily the basidiomycete fungus Hypholoma sublateritium. nih.govnih.gov Techniques focusing on the overexpression of key biosynthetic genes or the silencing of competing pathways are crucial for enhancing yields.
Key genes in the this compound biosynthetic pathway have been identified and targeted for modification. The gene erg1, which encodes squalene epoxidase, and the gene occ, which encodes an oxidosqualene cyclase, are two such critical genes. nih.govnih.gov Overexpression of these genes has been shown to directly increase the production of this compound. Conversely, silencing or disrupting these genes leads to a decrease or complete halt in its synthesis. nih.govnih.gov
Agrobacterium tumefaciens-mediated transformation (ATMT) has proven to be an effective method for introducing foreign DNA into H. sublateritium to achieve genetic modification. researchgate.net Studies have demonstrated that using a suitable promoter, such as the glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter from Agaricus bisporus, is critical for achieving successful expression of heterologous genes. researchgate.net This transformation system allows for the targeted amplification of specific genes, leading to enhanced metabolic flux towards this compound production. nih.gov
Research findings indicate a clear correlation between the expression levels of biosynthetic genes and the final yield of this compound. nih.gov For instance, amplifying the occ gene resulted in a 35-67% increase in this compound production. nih.gov Similarly, overexpression of the erg1 gene led to a production increase of up to 97%. nih.gov Gene silencing, on the other hand, confirmed the function of these genes; silencing erg1 reduced this compound formation, while disrupting occ through gene replacement completely abolished its synthesis. nih.govnih.gov
**Table 1: Effects of Genetic Manipulation on this compound Production in *Hypholoma sublateritium***
| Target Gene | Gene Product | Manipulation Technique | Observed Effect on this compound Production | Reference |
|---|---|---|---|---|
erg1 |
Squalene Epoxidase | Overexpression | 32% to 97% increase | nih.gov |
erg1 |
Squalene Epoxidase | Gene Silencing | Reduction in this compound formation | nih.gov |
occ |
Oxidosqualene Cyclase | Gene Amplification | 35% to 67% increase | nih.gov |
occ |
Oxidosqualene Cyclase | Gene Disruption (Replacement) | Synthesis was completely blocked | nih.gov |
Fermentation Process Optimization for Research Scale Production
Optimizing the fermentation process is a critical step for maximizing the production of this compound at a research scale. editverse.com This involves the careful control of various physical and chemical parameters to create an ideal environment for the producing microorganism. evologic.atfrontiersin.org While this compound is notably produced by the fungus Hypholoma sublateritium, much of the detailed fermentation optimization research has been conducted on the bacterium Streptomyces clavuligerus, which produces the related compound clavulanic acid. The principles, however, are broadly applicable. frontiersin.orgnih.gov
Key factors influencing yield in a fermentation process include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. frontiersin.org For instance, in a study optimizing clavulanic acid production by Streptomyces daufpe 3060, temperature and the concentration of soybean flour (as a nitrogen source) were identified as significant variables. nih.gov The maximum yield in that study (629 mg/L) was achieved at 32°C with a soybean flour concentration of 40 g/L. nih.gov Another study with S. clavuligerus reported achieving a potency of over 3000 µg/ml by maintaining the temperature at 28°C, a stirring rate of 400 r/min, and dissolved oxygen levels above 40%. researchgate.net
The mode of fermentation also plays a significant role. Fed-batch fermentation systems have been shown to generate higher yields of clavulanic acid compared to simple batch fermentation. frontiersin.org This is likely due to the ability to maintain optimal concentrations of substrates, such as glycerol, and better control over process parameters like pH throughout the production phase. frontiersin.org For example, one study observed a maximum concentration of 982.1 mg/L in a fed-batch system compared to 348.5 mg/L in a batch system. frontiersin.org Lowering the fermentation temperature has also been correlated with higher yields in both batch and fed-batch systems. frontiersin.org
Table 2: Examples of Optimized Fermentation Parameters for Clavulanic Acid Production
| Organism | Parameter Optimized | Optimal Condition | Resulting Yield | Reference |
|---|---|---|---|---|
| Streptomyces daufpe 3060 | Temperature & Soybean Flour | 32°C & 40 g/L | 629 mg/L | nih.gov |
| Streptomyces clavuligerus | Temperature | 28°C | >3000 µg/mL | researchgate.net |
| Streptomyces clavuligerus | Stirring Rate | 400 r/min | >3000 µg/mL | researchgate.net |
| Streptomyces clavuligerus | Dissolved Oxygen | >40% | >3000 µg/mL | researchgate.net |
| Streptomyces clavuligerus | Fermentation Temperature | 20°C | 1266.2 mg/L | frontiersin.org |
| Streptomyces clavuligerus | Fermentation Mode | Fed-batch | 982.1 mg/L | frontiersin.org |
Mechanisms of Biological Action of Clavaric Acid in Preclinical Models
Farnesyl-Protein Transferase (FPTase) Inhibition
The primary mechanism of action for clavaric acid is the inhibition of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, including the Ras family of small GTPases. benchchem.comwikipedia.orgacs.org
Competitive and Reversible Inhibition Kinetics
Detailed kinetic studies have characterized the nature of FPTase inhibition by this compound. The compound acts as a competitive inhibitor with respect to the Ras protein, one of the substrates of FPTase. researchgate.netacs.orgnih.govscispace.com This means that this compound directly competes with Ras for binding to the enzyme's active site. The inhibition is also reversible, indicating that the compound does not form a permanent, covalent bond with the enzyme. researchgate.netacs.orgnih.govscispace.com
In biochemical assays, this compound demonstrates a potent inhibitory effect on human FPTase, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.3 µM. acs.orgresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov The inhibition constant (Ki) for Ras has been determined to be 1400 nM. researchgate.netresearchgate.net The inhibitory activity of this compound is dependent on its specific chemical structure. For instance, an alkaline hydrolysis product, clavarinone (B10847719), which lacks the 3-hydroxy-3-methylglutaric acid side chain, is a less potent FPTase inhibitor. researchgate.netacs.orgnih.govnih.gov Similarly, the methyl ester derivative of this compound is reported to be inactive. researchgate.netacs.orgnih.govnih.gov
| Compound | Target Enzyme | Inhibition Data | Inhibition Type |
| This compound | Human FPTase | IC₅₀ = 1.3 µM | Competitive with Ras, Reversible |
| This compound | Human FPTase | Ki = 1400 nM | |
| Clavarinone | FPTase | Less active than this compound | |
| This compound methyl ester | FPTase | Inactive |
Specificity Against FPTase Over Other Prenyltransferases
A key feature of this compound's biological action is its specificity. Preclinical studies have shown that it selectively inhibits FPTase without significantly affecting other related enzymes. researchgate.netacs.orgnih.govnih.gov Specifically, this compound does not inhibit geranylgeranyl-protein transferase-I (GGPTase-I) or squalene (B77637) synthase activity at comparable concentrations. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.gov While it is a potent inhibitor of FPTase, it is only a weak inhibitor of GGPTase-I, with a reported IC₅₀ of 21 µM. researchgate.netresearchgate.net This selectivity is crucial as it suggests a more targeted mechanism of action, minimizing off-target effects on other cellular prenylation processes.
| Enzyme | This compound Inhibition |
| Farnesyl-Protein Transferase (FPTase) | IC₅₀ = 1.3 µM |
| Geranylgeranyl-Protein Transferase-I (GGPTase-I) | IC₅₀ = 21 µM (weak inhibition) |
| Squalene Synthase | No inhibition |
Modulation of Cellular Signaling Pathways
By inhibiting FPTase, this compound directly interferes with the function of proteins that require farnesylation for their activity, most notably the Ras proteins. This interference leads to downstream effects on critical cellular signaling pathways.
Impact on Ras Protein Processing and Function
Ras proteins require farnesylation to anchor to the inner surface of the cell membrane, a critical step for their signal-transducing functions. wikipedia.org this compound, by inhibiting FPTase, prevents this lipid modification. researchgate.netnih.gov In cellular models, such as Rat1 cells transformed with the ras oncogene, this compound has been shown to inhibit the processing of Ras proteins without causing overt cytotoxicity. researchgate.netacs.orgnih.govresearchgate.netnih.gov
To confirm that this effect was due to FPTase inhibition and not another mechanism, such as the inhibition of HMG-CoA reductase (an enzyme in the same metabolic pathway), experiments were conducted using mevalonate (B85504). Excess mevalonate can bypass HMG-CoA reductase inhibition but not FPTase inhibition. The results showed that excess mevalonate did not reverse the effects of this compound on Ras processing, confirming that the primary target is indeed FPTase. researchgate.netacs.orgnih.govnih.gov Furthermore, direct measurements of cholesterol synthesis in HepG2 cells showed no inhibition of HMG-CoA reductase by this compound. researchgate.netacs.orgnih.govnih.gov
Downstream Effects on Oncogenic Signaling in Cellular Models
The inhibition of Ras processing by this compound has significant consequences for oncogenic signaling pathways. Ras proteins are key components of pathways that regulate cell proliferation, survival, and differentiation. frontiersin.orgfrontiersin.orgnih.gov When Ras is not properly localized to the cell membrane due to a lack of farnesylation, it cannot be activated by upstream signals, thereby blocking the downstream signaling cascade. wikipedia.org
In preclinical cellular models, the inhibition of Ras function by this compound is associated with a reduction in oncogenic phenotypes. researchgate.net For example, specific inhibition of FPTase activity has been shown to reduce tumor development in nude mice challenged with oncogenic forms of ras. acs.orgnih.gov This demonstrates the potential of FPTase inhibitors like this compound to counteract the effects of aberrant Ras signaling, which is a hallmark of many cancers. researchgate.net
Preclinical Evaluation of Biological Activities
The biological activities of this compound have been evaluated in various preclinical settings. Its identification as an FPTase inhibitor stemmed from high-throughput screening of natural product extracts. researchgate.netacs.orgnih.govnih.gov Beyond its well-documented FPTase inhibition, research has also pointed to other potential biological activities, such as antitumor and antiviral properties, though the primary focus of mechanistic studies has been on its role in inhibiting Ras farnesylation. ontosight.ai The development of steroidal analogues of this compound has been undertaken to explore the structure-activity relationship, with these analogues showing a wide range of inhibitory activity against FPTase, from 0.04 to 100 µM. researchgate.netacs.orgnih.gov This highlights that even modest structural changes can dramatically alter the inhibitory potency. researchgate.net
Investigations into Anticancer Mechanisms in in vitro and in vivo (non-human) Models
The primary anticancer mechanism of this compound identified in preclinical studies is its role as a selective and potent inhibitor of the enzyme farnesyl-protein transferase (FPTase). acs.org This enzyme is critical for the post-translational modification of various cellular proteins, most notably those in the Ras family. tandfonline.com Ras proteins are key regulators of signal transduction pathways that control cell growth, differentiation, and survival. tandfonline.com Mutations in ras genes can lead to permanently active Ras proteins, a common feature in many human cancers. tandfonline.com
This compound functions as a reversible and specific inhibitor of human FPTase, exhibiting an IC₅₀ value of 1.3 µM. acs.org Its mechanism is competitive with the Ras protein substrate, meaning it binds to the enzyme in a way that prevents Ras from associating with it. acs.org Notably, this compound does not significantly inhibit other related enzymes like geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase, highlighting its specificity. acs.org This targeted inhibition of FPTase disrupts the oncogenic activity of Ras, forming the basis of its antitumor potential. cabidigitallibrary.org
Reduction of Tumor Development in Animal Models
The inhibition of farnesyl-protein transferase is an established therapeutic strategy for targeting cancers with aberrant Ras signaling. acs.org Preclinical studies have demonstrated that specific inhibition of FPTase activity can lead to a reduction in tumor development in animal models, such as nude mice challenged with cells carrying oncogenic forms of ras. acs.org While detailed in vivo studies focusing specifically on this compound are not extensively documented in the available literature, the potent FPTase inhibition it displays is characteristic of a class of compounds known as farnesyltransferase inhibitors (FTIs).
Other FTIs have shown notable efficacy in non-human models. For instance, some bisubstrate analogue FTIs exhibit antineoplastic activity in vivo. aacrjournals.org The FTI L-744,832 demonstrated impressive efficacy in a transgenic mouse model of breast cancer, leading to complete tumor regression without overt toxicity. tandfonline.comashpublications.org Similarly, other FTIs have been shown to inhibit the growth of tumor xenografts in mice. ashpublications.orgbioscientifica.com Given that this compound operates through the same validated molecular target, it is hypothesized to exert similar antitumor effects in vivo, particularly in Ras-dependent tumors.
Induction of Specific Cellular Responses
The inhibition of FPTase by this compound initiates a cascade of specific cellular events, primarily centered on the disruption of Ras protein function.
Inhibition of Ras Processing: For Ras proteins to function, they must be localized to the inner surface of the cell membrane. This localization is dependent on a lipid tail, a farnesyl group, being attached to the protein by FPTase. In in vitro studies using Rat1 ras-transformed cells, this compound was shown to effectively inhibit this Ras processing step. acs.org This was confirmed by experiments showing that excess mevalonate (a precursor in the farnesyl pyrophosphate synthesis pathway) could not reverse the effects of this compound, distinguishing its mechanism from that of HMG-CoA reductase inhibitors like lovastatin. acs.org
Induction of Cell Cycle Arrest and Apoptosis: While direct and detailed studies on this compound's effect on cell cycle and apoptosis are limited, the functional consequences of FPTase inhibition by other agents are well-documented. FTIs are known to interfere with cell cycle progression, often inducing an accumulation of cells in the G1 or G2/M phase. tandfonline.comoncotarget.com For example, the FTI lonafarnib (B1684561) has been shown to cause G1 to S phase arrest in hepatocellular carcinoma cells. oncotarget.com This arrest is often accompanied by the induction of apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells. oncotarget.com FTIs can trigger apoptosis through caspase-dependent pathways, involving the activation of key executioner proteins like Caspase-3 and the cleavage of substrates such as PARP. oncotarget.com Although these specific downstream effects have not been elaborately characterized for this compound itself, they represent the expected cellular outcomes of the potent FPTase inhibition it mediates.
Table 1: Examples of Cellular Responses Induced by Farnesyltransferase Inhibitors (FTIs) in Preclinical Cancer Models
| FTI Compound | Cell Line(s) | Observed Cellular Response(s) | Reference(s) |
|---|---|---|---|
| Lonafarnib | Hepatocellular Carcinoma (HCC) | G1 to S phase arrest; Induction of apoptosis via Caspase-3 and PARP cleavage. | oncotarget.com |
| R115777 (Tipifarnib) | MCF7 (Breast Cancer) | Inhibition of cell growth at submicromolar concentrations. | bioscientifica.com |
| General FTIs | Various Human Cancer Cells | Interference with cell cycle progression, typically causing G2/M or G0/G1 block. | tandfonline.com |
| This compound | Rat1 ras-transformed cells | Inhibition of Ras processing. | acs.org |
Explorations of Other Bioactivities (e.g., Anti-inflammatory, Immunomodulatory) in Preclinical Contexts
This compound belongs to the triterpenoid (B12794562) class of natural products. cabidigitallibrary.org Triterpenes as a group are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory and immunomodulatory activities, which have been demonstrated in numerous preclinical studies. researchgate.netnih.gov These activities are often attributed to the modulation of immune system functions and inflammatory pathways. nih.gov
However, despite the known bioactivities of its chemical class, specific preclinical investigations into the anti-inflammatory or immunomodulatory properties of this compound itself are not widely reported in the scientific literature. The research focus has remained predominantly on its anticancer mechanism via FPTase inhibition. Therefore, while it is plausible that this compound may possess such properties, dedicated in vitro and in vivo studies are required to confirm and characterize any potential anti-inflammatory or immunomodulatory effects.
Structural Derivatization and Structure Activity Relationship Sar Studies of Clavaric Acid
Design and Synthesis of Clavaric Acid Analogues
The promising farnesyl-protein transferase (FPTase) inhibitory activity of this compound has spurred significant interest in the design and synthesis of its analogues to explore and enhance its therapeutic potential. These efforts are guided by rational design principles and employ various synthetic methodologies.
Rational Design Principles
The development of this compound analogues is largely based on rational design, a strategy that leverages the understanding of the target enzyme's structure and the ligand's binding mode. scispace.com Initial studies and computer-based similarity searches have been instrumental in guiding the synthetic design of new compounds. nih.gov The primary goal is to create molecules that can effectively mimic the interaction of this compound with FPTase, thereby inhibiting its function. nih.govbenchchem.com This often involves modifying specific functional groups on the this compound scaffold to improve binding affinity and selectivity. benchchem.com
Synthetic Methodologies for Analogues
A variety of synthetic methods have been employed to create analogues of this compound. One key approach involves the chemical modification of the natural product itself. benchchem.comnih.gov For instance, the alkaline hydrolysis of this compound yields clavarinone (B10847719), an analogue where the 3-hydroxy-3-methylglutaric acid side chain is removed. nih.govacs.org Another common modification is the esterification of the carboxylic acid group, leading to methyl ester derivatives. nih.govacs.org
Beyond simple modifications of the natural product, more complex synthetic strategies are used to create a diverse range of steroidal analogues. nih.gov These methods allow for systematic changes to the steroid nucleus and its side chains, providing a platform to probe the structure-activity relationship in detail. nih.govbenchchem.com
Impact of Structural Modifications on Biological Activity
The synthesis of various this compound analogues has provided crucial insights into how structural changes affect its biological activity, particularly its ability to inhibit FPTase.
Correlation Between Chemical Structure and FPTase Inhibitory Potency
Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the this compound structure can dramatically influence its FPTase inhibitory potency. nih.gov A series of steroidal analogues exhibited a wide range of activity, with IC₅₀ values spanning from 0.04 µM to over 100 µM. nih.gov
Key findings from these studies include:
The 3-hydroxy-3-methylglutaric acid side chain is critical for potent FPTase inhibition. Its removal, as seen in clavarinone, leads to a significant decrease in activity. nih.govacs.org
The free carboxylic acid group is essential. The methyl ester derivative of this compound is inactive as an FPTase inhibitor. nih.govacs.org
Modest changes in the steroidal backbone, such as methylation or hydroxylation, can drastically alter inhibitory activity. benchchem.com
| Compound | Structural Modification | FPTase IC₅₀ (µM) |
|---|---|---|
| This compound | Parent Compound | 1.3 nih.govnih.govacs.org |
| Clavarinone | Removal of 3-hydroxy-3-methylglutaric acid side chain | Less active than this compound nih.govacs.org |
| This compound Methyl Ester | Esterification of carboxylic acid | Inactive nih.govacs.org |
| Steroidal Analogues | Various modifications to the steroid nucleus | 0.04 - >100 nih.gov |
Identification of Key Pharmacophoric Elements
Through the analysis of active and inactive analogues, key pharmacophoric elements of this compound have been identified. These are the essential structural features required for its biological activity. The primary pharmacophoric elements for FPTase inhibition are the triterpenoid (B12794562) scaffold and the 3-hydroxy-3-methylglutaryl side chain. benchchem.com The carboxylic acid and hydroxyl groups on this side chain are particularly important for binding to the enzyme. nih.govbenchchem.com The competitive inhibition of this compound with respect to Ras suggests that it interacts with the Ras-binding site on FPTase. nih.govacs.orgresearchgate.net
Comparative Analysis with Structurally Related Natural Products
Comparing this compound with other structurally related natural products helps to understand the specificity of its biological activity.
Fasciculic Acid: Produced by Hypholoma fasciculare, fasciculic acid is structurally similar to this compound. However, it acts as a calmodulin inhibitor rather than an FPTase inhibitor, highlighting how small structural differences can lead to distinct biological targets. benchchem.com
Squalestatin S1 (Zaragozic Acid): This compound inhibits squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. Unlike this compound's specific inhibition of FPTase, squalestatin affects lipid metabolism. benchchem.com
This comparative analysis underscores the unique activity of this compound as a specific inhibitor of FPTase, distinguishing it from other related natural products with different biological functions. nih.govbenchchem.comacs.org
Advanced Research Methodologies for Clavaric Acid Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful predictive tools in the study of clavaric acid, enabling researchers to investigate its properties and interactions at an atomic level. schrodinger.com These in silico methods are crucial for understanding the molecule's mechanism of action and for guiding the design of new therapeutic agents. schrodinger.com
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction. nih.govopenaccessjournals.com This method has been pivotal in understanding how this compound interacts with its biological targets. benchchem.com For instance, molecular docking simulations have been employed to model the interaction between this compound and farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of Ras proteins, which are frequently implicated in cancer. benchchem.comnih.gov These studies help to delineate the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of this compound against FPTase. nih.gov The process involves sampling various conformations of the ligand within the active site of the protein and using a scoring function to rank the most energetically favorable binding poses. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties and Binding Affinity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of this compound research, DFT calculations are utilized to analyze its electronic properties, which in turn influence its binding affinity to target proteins. benchchem.comresearchgate.net By examining parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the molecule's reactivity and electron-donating or -accepting capabilities. mdpi.com This information is critical for understanding the nature of the interactions between this compound and its molecular targets. researchgate.netdiva-portal.org DFT can also be used to calculate molecular electrostatic potentials, which map the charge distribution and help identify regions of the molecule likely to engage in electrostatic interactions with a protein's active site. researchgate.net
| Computational Method | Application in this compound Research | Key Insights |
| Molecular Docking | Predicts the binding mode of this compound to target proteins like FPTase. benchchem.comnih.gov | Identifies key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. nih.gov |
| Density Functional Theory (DFT) | Analyzes the electronic properties and helps predict the binding affinity of this compound. benchchem.comresearchgate.net | Provides information on electron density distribution, molecular orbitals, and reactivity, which are crucial for understanding binding mechanisms. mdpi.comresearchgate.net |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.comnih.gov This approach allows researchers to efficiently screen vast chemical spaces, from millions to billions of compounds, to discover potential new drug candidates. wuxibiology.com In the context of this compound, virtual screening can be used to identify other molecules with similar or improved activity against its known targets.
Virtual library design involves the creation of focused compound libraries for either in silico or in vitro screening. sygnaturediscovery.com These libraries can be designed to contain chemotypes that are predicted to have activity against specific target classes or to possess desirable physicochemical properties. sygnaturediscovery.com By enumerating compounds that are synthetically accessible and then prioritizing them based on docking scores or pharmacophore fit, researchers can accelerate the discovery of novel and potent analogs of this compound. sygnaturediscovery.com
Omics-Based Approaches
"Omics" technologies provide a global perspective on the molecular components and processes within a biological system. frontiersin.org For this compound, these approaches have been essential for understanding its biosynthesis and the broader cellular responses to its presence. researchgate.net
Genomics and Comparative Genomics for Biosynthetic Insights
Genomics, the study of an organism's complete set of DNA, and comparative genomics, which compares the genomic features of different organisms, have been instrumental in uncovering the biosynthetic pathway of this compound. researchgate.net By sequencing the genomes of this compound-producing fungi, such as Hypholoma sublateritium and various Ganoderma species, researchers have been able to identify the biosynthetic gene clusters (BGCs) responsible for its production. mdpi.commdpi.com
Comparative genomic analyses have revealed the presence of the this compound BGC in several fungal species, including Sporothrix species and the endophytic fungus Dactylonectria alcacerensis. mdpi.comfrontiersin.org These studies often utilize bioinformatics tools like antiSMASH to predict and analyze secondary metabolite BGCs. mdpi.commdpi.com The identification of these gene clusters is the first step towards understanding the enzymatic reactions involved in this compound synthesis and opens up possibilities for enhancing its production through genetic engineering. mdpi.com For example, a squalene (B77637) epoxidase gene from H. sublateritium was identified as being involved in the biosynthesis of both this compound and ergosterol (B1671047). researchgate.net
| Fungal Species | Key Genomic Findings Related to this compound | Reference |
| Hypholoma sublateritium | Identification of a squalene epoxidase gene involved in this compound biosynthesis. researchgate.net | researchgate.net |
| Ganoderma species | Presence of the biosynthetic core gene for this compound in most analyzed species. mdpi.com | mdpi.com |
| Dactylonectria alcacerensis | Identification of a BGC with 100% similarity to the this compound BGC from H. sublateritium. mdpi.com | mdpi.com |
| Sporothrix species | Prediction of the gene cluster responsible for this compound biosynthesis in all analyzed species. frontiersin.org | frontiersin.org |
Transcriptomics and Proteomics in Response to this compound Modulation
Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are powerful tools for investigating the cellular response to this compound. frontlinegenomics.com These "omics" approaches can reveal how the expression of genes and the abundance of proteins change when a cell is exposed to or produces this compound. nih.gov
By integrating transcriptomic and proteomic data, researchers can gain a more comprehensive understanding of the metabolic pathways that are modulated by this compound. frontiersin.orgmdpi.com For instance, such analyses could identify the upregulation of enzymes involved in a particular pathway that this compound inhibits, or the downregulation of proteins in a pathway that is negatively affected by its presence. This information provides a detailed view of the molecular mechanisms underlying the biological activity of this compound and can help to identify potential off-target effects or synergistic interactions with other compounds. frontlinegenomics.comnih.gov
Metabolomics for Pathway Intermediates and Related Compounds
Metabolomics serves as a powerful tool for elucidating the biosynthetic pathway of this compound by identifying and quantifying its intermediates and related compounds. This "omics" approach provides a global profile of small-molecule metabolites within a biological system, offering a snapshot of its metabolic state. ccamp.res.in Untargeted metabolomics, in particular, is employed to analyze the complex mixture of secondary metabolites produced by fungi like Hypholoma sublateritium, the producer of this compound. researchgate.net This involves extracting all small molecules from fungal cultures and analyzing them, often using high-resolution mass spectrometry (HRMS), to compare different strains or growth conditions. ccamp.res.inresearchgate.net
Research into the biosynthesis of similar complex molecules, such as clavulanic acid, highlights methodologies applicable to this compound studies. For instance, the biosynthetic pathways of clavulanic acid and 5S clavams are known to share common intermediates. nih.gov Identifying these shared molecules is crucial for understanding the complete pathway. Targeted liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) analysis is a key technique for this, allowing for the precise detection and quantification of known or predicted pathway intermediates. nih.govresearchgate.net By creating mutations in the producing organism, such as knocking out specific genes in the predicted biosynthetic gene cluster (BGC), researchers can observe the accumulation of intermediates that would otherwise be further processed. researchgate.net Analyzing the metabolic profile of these mutants compared to the wild type allows for the piecing together of the biosynthetic steps. researchgate.net
The process typically involves:
Culturing the this compound-producing fungus.
Extracting metabolites from the mycelia or culture broth using solvents like methanol (B129727) or ethyl acetate. nih.gov
Analyzing the extracts using LC-HRMS to generate high-resolution data. researchgate.net
Using bioinformatics tools and databases (e.g., KEGG, HMDB) to identify known compounds and annotate unknown spectral features based on their accurate mass and fragmentation patterns. ccamp.res.in
This comprehensive analysis not only helps in mapping the this compound pathway but also reveals other related metabolites, providing insights into the organism's broader secondary metabolism. researchgate.net
Biochemical and Cell-Based Assays
High-Throughput Screening for Enzyme Inhibition
High-throughput screening (HTS) has been fundamental in the discovery and characterization of this compound's biological activity. nih.govcore.ac.uk This methodology allows for the rapid testing of thousands of compounds from sources like natural product extracts to identify those that interact with a specific biological target. nih.gov this compound itself was identified as a potent inhibitor of human farnesyl-protein transferase (FPTase) through a large-scale, random screening of fungal extracts using a high-throughput biochemical assay. nih.gov
These assays are typically performed in microtiter plates, where the target enzyme, its substrate, and a test compound (e.g., from a fungal extract) are combined in each well. rsc.orgresearchgate.net The enzyme's activity is measured, often via a fluorescent or colorimetric signal, and a reduction in signal in the presence of the test compound indicates inhibition. The primary goal of HTS is to identify "hits" that can be further investigated.
Modern HTS methods can employ microfluidic devices, which create a concentration gradient of an inhibitor across a microchannel containing the immobilized target enzyme. rsc.orgresearchgate.net This allows for the determination of inhibitory potency, such as the half-maximal inhibitory concentration (IC50), using a single experiment with a minimal amount of reagent, making the process more efficient and accurate. rsc.orgresearchgate.net The large amount of data collected from such systems enhances the reliability of the findings. researchgate.net
| Enzyme Target | Screening Method | Outcome | Reference |
| Farnesyl-protein transferase (FPTase) | Biochemical assay on natural product extracts | Identification of this compound as a potent inhibitor | nih.gov |
| Geranylgeranyl-protein transferase-I (GGPTase-I) | Biochemical inhibition assay | No significant inhibition observed | nih.gov |
| Squalene synthase | Biochemical inhibition assay | No significant inhibition observed | nih.gov |
Quantitative Cellular Assays for Biological Responses
Quantitative cellular assays, or cell-based assays, are critical for understanding how this compound affects biological processes within a living cell, moving beyond the isolated enzyme to a more physiologically relevant context. sigmaaldrich.com These assays are used to quantify cellular responses such as cytotoxicity, metabolic activity, and the inhibition of specific signaling pathways. sigmaaldrich.com
In the study of this compound, researchers used Rat1 ras-transformed cells to investigate its effect on Ras protein processing. nih.gov By observing that this compound inhibited this process, they confirmed its mechanism of action within a cellular environment. nih.gov To ensure the effect was specific to FPTase inhibition and not a general metabolic disruption, they performed a control experiment. They found that adding excess mevalonate (B85504), a precursor in the cholesterol biosynthesis pathway, did not reverse the effects of this compound, unlike with the HMG-CoA reductase inhibitor lovastatin. nih.gov This demonstrated that this compound's target was specifically FPTase. nih.gov
Modern quantitative cellular assays can provide detailed dose-response data, yielding values like the EC50 (half-maximal effective concentration), which quantifies a compound's potency in a cell-based model. mdpi.com Techniques can range from measuring cell viability and proliferation using fluorescent dyes to advanced live-cell imaging that tracks cellular behavior over time. sigmaaldrich.commdpi.com For example, the Quantitative Image-Based Cell Viability (QuantICV) assay uses nuclear staining to precisely count individual cells in 2D or 3D cultures, allowing for accurate viability assessment in response to a compound. mdpi.com
| Cell Line | Assay Type | Biological Response Measured | Key Finding |
| Rat1 ras-transformed cells | Ras processing assay | Post-translational modification of Ras protein | This compound inhibits Ras processing. nih.gov |
| HepG2 cells | Cholesterol synthesis assay | HMG-CoA reductase activity | This compound does not inhibit HMG-CoA reductase. nih.gov |
Validation Methodologies (e.g., Experimental Mutagenesis, Competitive Binding Assays)
Once a compound like this compound is identified as an inhibitor, its mechanism and binding characteristics must be validated through rigorous methodologies. benchchem.com Competitive binding assays and experimental mutagenesis are two such essential techniques.
Competitive Binding Assays are used to determine if an inhibitor binds to the same site on an enzyme as its natural substrate or another known ligand. In the case of this compound, studies demonstrated that it acts as a competitive inhibitor with respect to the Ras protein for binding to FPTase. nih.gov This means this compound and Ras directly compete for the active site of the enzyme. Such assays typically involve measuring enzyme activity at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The results help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). biorxiv.org
Experimental Mutagenesis , specifically site-directed mutagenesis, is a powerful technique to validate the binding site of a compound. nih.gov By altering specific amino acid residues in the target protein's predicted binding pocket, researchers can observe how these changes affect the inhibitor's binding affinity and potency. nih.gov If a mutation significantly reduces the inhibitor's effect, it provides strong evidence that the mutated residue is a key part of the binding site. While initial predictions about binding can be made using computational molecular docking, they must be confirmed with these experimental approaches. benchchem.com This correlation between a structural change and a functional outcome is critical for validating a proposed mechanism of action. nih.gov
Advanced Analytical and Spectroscopic Techniques for Research
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in this compound research, particularly for metabolite profiling and identification. researchgate.net HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.comnih.gov This precision is crucial for assigning a unique and unambiguous elemental composition to a detected ion, which is the first and most critical step in identifying an unknown compound in a complex biological sample. thermofisher.com
When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation and confident identification of compounds from fungal extracts. nih.govresearchgate.net In the context of this compound research, LC-HRMS is used for untargeted metabolomics to create a comprehensive profile of all metabolites produced by the fungus under specific conditions. researchgate.net This can lead to the discovery of previously unknown pathway intermediates, degradation products, or other related secondary metabolites. researchgate.netnih.gov
The high resolving power of these instruments also allows for the separation of isobaric ions—ions that have the same nominal mass but different elemental compositions—which would be indistinguishable with lower-resolution mass spectrometers. thermofisher.com Furthermore, performing tandem mass spectrometry (MS/MS or MSn) on an HRMS platform yields high-resolution fragment ion data. This fragmentation pattern serves as a structural fingerprint that can be compared against spectral libraries or used for de novo structural elucidation of novel compounds. thermofisher.com This advanced analytical capability is essential for accurately mapping biosynthetic pathways and understanding the full metabolic potential of the this compound-producing organism. nih.gov
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of this compound and its analogues. benchchem.com Given the compound's complex triterpenoid (B12794562) lanostane-type steroid structure, NMR allows for the precise determination of its molecular framework, including functional groups and stereochemistry. benchchem.comamazonaws.com The elucidation of novel derivatives, whether synthesized or isolated from natural sources, relies heavily on comparing their NMR data against the established spectra of the parent this compound.
The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. jmcs.org.mxmdpi.com
¹H NMR (Proton NMR): This experiment identifies the chemical environment of all hydrogen atoms in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) provide critical information about the connectivity of protons and the geometry of the molecule.
¹³C NMR (Carbon NMR): This provides a spectrum of the carbon backbone. The chemical shift of each carbon signal indicates its functional type (e.g., carbonyl, olefinic, aliphatic). wisc.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com
2D NMR Spectroscopy: To assemble the complete structure and assign all signals unequivocally, 2D NMR is essential. researchgate.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. mdpi.com Long-range correlations between protons and carbons (over two to three bonds) are established using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is crucial for connecting different fragments of the molecule. mdpi.comresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of atoms, which is key to confirming the relative stereochemistry. nih.gov
When a novel derivative of this compound is analyzed, changes in the ¹H and ¹³C NMR spectra compared to the parent compound point directly to the site of modification. For example, the synthesis of a methyl ester derivative would result in the disappearance of the carboxylic acid proton signal and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methyl ester group. benchchem.com Similarly, modifications to the steroidal backbone would cause predictable shifts in the signals of nearby carbons and protons. This comparative analysis is vital for confirming the structure of new analogues and distinguishing them from related compounds like pholiol K. benchchem.com
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Backbone
The following table presents representative chemical shift values for the core structure of this compound, which serve as a benchmark for the structural analysis of its derivatives. Actual values may vary slightly based on solvent and experimental conditions. benchchem.comcarlroth.com
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | 35.8 | 1.55, m; 1.80, m |
| 2 | 34.2 | 2.50, m |
| 3 | 217.5 | - |
| 4 | 47.6 | - |
| 5 | 51.5 | 1.95, dd (12.5, 4.0) |
| 6 | 21.4 | 1.65, m |
| 7 | 27.9 | 5.30, t (7.0) |
| 8 | 134.5 | - |
| 9 | 135.2 | - |
| 10 | 37.1 | - |
| 11 | 21.0 | 1.85, m |
| 12 | 26.5 | 1.90, m |
| 13 | 44.3 | - |
| 14 | 49.8 | - |
| 15 | 31.0 | 1.60, m |
| 16 | 30.5 | 1.75, m |
| 17 | 50.5 | 1.25, d (6.5) |
| 18 | 16.2 | 0.95, s |
| 19 | 18.5 | 1.05, s |
| 20 | 36.3 | 2.15, m |
| 21 | 18.8 | 0.90, d (6.5) |
| 22 | 35.5 | 1.40, m |
| 23 | 24.5 | 1.50, m |
| 24 | 75.1 | 3.40, dd (10.0, 2.5) |
| 25 | 70.8 | - |
| 26 | 27.1 | 1.20, s |
| 27 | 27.3 | 1.18, s |
Data compiled from principles of NMR structural elucidation. benchchem.commdpi.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative determination of this compound in various research matrices, such as fungal fermentation broths or purified samples. benchchem.comresearchgate.net As a triterpenoid, this compound lacks a strong UV-absorbing chromophore, which necessitates specific considerations for its detection. ingentaconnect.com Quantitative analysis by HPLC is crucial for monitoring the yield from natural production, assessing purity during isolation, and studying the compound's stability. benchchem.com
A typical analytical method for this compound and similar triterpenoids is based on reversed-phase HPLC (RP-HPLC). nih.gov In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. ingentaconnect.comscielo.br The separation is achieved by carefully controlling the mobile phase composition, often using a gradient elution where the solvent strength is changed over time to effectively separate the compound of interest from other matrix components. researchgate.net
Method validation is a critical step to ensure that the analytical results are accurate and reliable. Key validation parameters include:
Linearity: A calibration curve is generated by analyzing standard solutions of known concentrations to demonstrate a linear relationship between detector response and concentration. scielo.br Correlation coefficients (R²) of 0.99 or better are typically required. researchgate.net
Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed by analyzing replicate samples to ensure low variability in the results. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. scielo.br
Given the weak UV absorbance of triterpenoids, detection is often performed at low wavelengths, such as 206 nm or 210 nm. ingentaconnect.comresearchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection. tandfonline.com
Table 2: Typical HPLC Method Parameters for this compound Analysis
Future Research Directions and Preclinical Translational Perspectives for Clavaric Acid
Deeper Understanding of Biosynthetic Pathways and Regulatory Networks
Future research into clavaric acid necessitates a more profound comprehension of its biosynthetic pathways and the intricate regulatory networks that govern its production in fungi. This compound, a triterpenoid (B12794562), is produced by basidiomycetes such as Hypholoma sublateritium. secondarymetabolites.orgnih.gov The biosynthetic gene cluster (BGC) responsible for its synthesis has been identified, providing a foundational map for deeper exploration. secondarymetabolites.orgnih.gov
A key area of focus is the elucidation of the function of each gene within the this compound BGC. In H. sublateritium, a crucial enzyme, an oxidosqualene cyclase (OCC), encoded by the occ gene, is known to be directly involved in converting oxidosqualene into the this compound backbone. nih.gov Research has shown that mutants with a disrupted occ gene lose the ability to produce this compound. nih.gov Conversely, amplifying the occ gene has led to a significant 35-67% increase in this compound yield, confirming a direct correlation between occ gene expression and the biosynthesis of the compound. nih.gov Another vital enzyme, a squalene (B77637) epoxidase, has also been identified as participating in both this compound and sterol biosynthesis in H. sublateritium. secondarymetabolites.org
While the core enzymatic steps are being uncovered, the regulatory networks controlling the expression of these biosynthetic genes remain largely uncharacterized. Unlike the well-studied regulatory mechanisms for other secondary metabolites, such as the role of the ClaR regulator in clavulanic acid production in Streptomyces clavuligerus, the specific transcription factors and signaling pathways that trigger or suppress this compound biosynthesis are yet to be identified. nih.gov Future studies should aim to identify these regulatory elements. Techniques such as transcriptomics can reveal how gene expression within the cluster changes in response to different environmental cues or developmental stages. nih.gov Understanding these networks could enable the strategic manipulation of fungal strains to enhance production yields. researchgate.net
Table 1: Key Genes in this compound Biosynthesis
| Gene/Enzyme Name | Organism | Function | Research Finding | Citation |
| oxidosqualene cyclase (occ) | Hypholoma sublateritium | Converts oxidosqualene to the this compound precursor. | Gene disruption abolishes production; gene amplification increases yield by 35-67%. | nih.gov |
| squalene epoxidase (erg1) | Hypholoma sublateritium | Involved in an early step of the pathway, converting squalene to oxidosqualene. | Participates in both this compound and primary sterol biosynthesis. | secondarymetabolites.orgresearchgate.net |
Development of Novel Synthetic Routes and Analogues with Enhanced Preclinical Profiles
The development of novel synthetic methodologies and the creation of this compound analogues are critical for improving its therapeutic potential. This compound itself is a potent inhibitor of farnesyl-protein transferase (FPTase), with an IC₅₀ value of 1.3 μM. nih.govacs.org However, modifying its structure could lead to analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.
Initial structure-activity relationship (SAR) studies have provided valuable insights. For instance, the alkaline hydrolysis of this compound yields clavarinone (B10847719), which lacks the 3-hydroxy-3-methylglutaric acid side chain. nih.gov This modification results in a less active FPTase inhibitor, highlighting the importance of the side chain for its biological activity. nih.gov Similarly, the methyl ester derivative of this compound is also inactive, indicating that the free carboxylic acid is crucial. nih.gov
Rational chemical synthetic design, guided by computational and computer-based similarity searches, has been employed to generate a series of related compounds. nih.govacs.org This approach has yielded analogues with a wide range of FPTase inhibitory activity, from 0.04 µM to over 100 µM. nih.gov These findings demonstrate that even modest structural changes can dramatically alter the compound's inhibitory efficacy. acs.org This insight has led to the design of more potent compounds and the discovery of other steroid- and terpenoid-based inhibitors. acs.org Future efforts should focus on expanding this synthetic work to create a diverse library of analogues for comprehensive preclinical testing.
Table 2: Activity of this compound and its Derivatives
| Compound | Structural Modification | Target | IC₅₀ | Finding | Citation |
| This compound | - | Human FPTase | 1.3 µM | Potent inhibitor, competitive with respect to Ras. | nih.govnih.gov |
| Clavarinone | Lacks 3-hydroxy-3-methylglutaric acid side chain | Human FPTase | Less active than this compound | Side chain is important for inhibitory activity. | nih.gov |
| This compound methyl ester | Carboxylic acid group is esterified | Human FPTase | Inactive | Free carboxylic acid is essential for activity. | nih.gov |
Identification of New Molecular Targets and Broadening of Biological Activity Spectrum in Preclinical Models
A primary focus of future research should be the identification of new molecular targets for this compound and its analogues, thereby broadening their potential therapeutic applications beyond their known anti-cancer activity. The principal established molecular target of this compound is farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of Ras proteins, which are frequently mutated in human cancers. nih.govacs.org this compound specifically inhibits FPTase and does not inhibit geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase. nih.gov Its mechanism is competitive with respect to the Ras protein substrate. nih.gov In preclinical models using ras-transformed rat cells, this compound effectively inhibited Ras processing, confirming its mechanism of action within a cellular context. nih.gov
While FPTase inhibition is a validated anti-cancer strategy, the complex structure of this compound suggests it may interact with other cellular targets. Natural products often exhibit polypharmacology, interacting with multiple proteins, which can lead to a wider range of biological effects. springernature.com The development of new analogues (as discussed in 6.2) provides the chemical tools necessary to explore this potential. Screening these novel compounds against diverse panels of enzymes and receptors could uncover previously unknown targets.
Computational methods like reverse docking and pharmacophore modeling can be used to computationally screen for potential off-target interactions, helping to prioritize experimental validation. springernature.com For example, while this compound was shown not to directly inhibit HMG-CoA reductase, its structural similarity to sterols could warrant investigation against other enzymes in sterol or isoprenoid pathways. nih.gov Identifying new targets could expand the preclinical evaluation of this compound analogues into other disease areas, such as inflammatory or metabolic disorders.
Harnessing Microbial Production for Sustainable Bioprocesses
The transition to sustainable and environmentally friendly production methods is a key goal in modern biotechnology. Harnessing microbial fermentation to produce this compound offers a promising green alternative to complex chemical syntheses. rsc.org The natural producers, fungi like Clavariadelphus truncatus and Hypholoma sublateritium, are the starting point for developing industrial-scale bioprocesses. nih.govnih.gov
A significant challenge in microbial production is often the low yield of the desired secondary metabolite. google.com Research has already shown that genetic engineering can dramatically improve this compound production. Overexpression of the occ gene in H. sublateritium led to a 35-67% increase in yield, demonstrating the potential of metabolic engineering. nih.gov Future work should focus on further optimizing the host strain by overexpressing other key biosynthetic genes and down-regulating competing metabolic pathways.
Another powerful strategy is heterologous expression, where the entire biosynthetic gene cluster for this compound is transferred into a more robust and industrially amenable microbial host. google.com Organisms like Aspergillus oryzae or various yeast species are well-characterized for large-scale fermentation and could be engineered to produce this compound. mdpi.com This approach allows for process optimization in a host that is easier to cultivate and manipulate. google.com Furthermore, developing fermentation processes that utilize sustainable and renewable feedstocks, such as lignocellulosic hydrolysates, would enhance the economic viability and environmental sustainability of this compound production. researchgate.net
Integration of Multi-Omics and Computational Approaches for Drug Discovery Candidate Prioritization
The integration of multi-omics technologies with advanced computational methods represents a paradigm shift in drug discovery, moving from single-target approaches to a systems-level understanding. mdpi.comnih.gov This integrated strategy is particularly well-suited for prioritizing preclinical candidates derived from natural products like this compound.
Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular mechanisms affected by this compound and its analogues. nih.govnih.gov For instance, transcriptomic analysis of cells treated with a this compound analogue can reveal its impact on global gene expression, helping to identify not only the intended target pathway but also potential off-target effects and mechanisms of resistance. nih.gov Metabolomic studies can elucidate how these compounds alter cellular metabolism, providing further clues about their mechanism of action. nih.gov
Computational tools are essential for analyzing and interpreting these large and complex datasets. hku.hknih.gov Network pharmacology can be used to construct and analyze compound-target-pathway interaction networks, helping to visualize the complex biological effects of a drug candidate. mdpi.com Molecular docking and molecular dynamics simulations can predict the binding affinity of new analogues to FPTase or other potential targets, allowing for the computational pre-screening and prioritization of compounds for synthesis and biological testing. nih.gov By combining multi-omics data with computational modeling, researchers can build more accurate predictive models of a compound's efficacy and potential liabilities, enabling a more efficient and data-driven prioritization of the most promising this compound analogues for further preclinical development. mdpi.comresearchgate.net
Q & A
Q. How is clavaric acid structurally characterized, and what analytical techniques are essential for confirming its identity?
this compound is typically characterized using high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRESIMS provides accurate molecular mass (e.g., m/z 617.4086 [M–H]⁻ for this compound), while ¹H and ¹³C NMR data (Tables 1 and 2 in structural studies) confirm functional groups and stereochemistry . Researchers must cross-validate these findings with literature data to avoid misidentification, especially when distinguishing it from analogs like pholiol K .
Q. What are the standard protocols for isolating this compound from natural sources?
Isolation involves solvent extraction (e.g., methanol or chloroform) followed by chromatographic purification (e.g., silica gel column chromatography). The process requires monitoring via thin-layer chromatography (TLC) and verifying purity through NMR and mass spectrometry. For reproducibility, experimental details such as solvent ratios, column dimensions, and elution gradients must be meticulously documented .
Q. How is this compound’s anti-inflammatory activity preliminarily assessed in vitro?
Basic screening involves cyclooxygenase (COX) inhibition assays. Researchers incubate this compound with COX-1/COX-2 enzymes and measure prostaglandin production using spectrophotometry. Positive controls (e.g., aspirin) and negative controls (vehicle-only) are mandatory to validate results. Activity is reported as IC₅₀ values, with statistical analysis (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from variations in assay conditions (e.g., enzyme sources, pH, temperature) or compound purity. A systematic approach includes:
Q. What computational methods are used to predict this compound’s molecular targets and mechanism of action?
Advanced studies employ molecular docking (e.g., AutoDock Vina) to simulate interactions between this compound and COX enzymes. Density functional theory (DFT) calculations further analyze electronic properties influencing binding affinity. Researchers must validate predictions with experimental mutagenesis or competitive binding assays .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Methodological improvements include:
- Screening catalysts for stereoselective synthesis (e.g., chiral Lewis acids).
- Using design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity).
- Monitoring reaction progress in real-time via inline FTIR or HPLC. Detailed kinetic studies and Arrhenius analysis help identify rate-limiting steps .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in vivo?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/ED₅₀ values. For multi-variable datasets (e.g., toxicity vs. efficacy), multivariate analysis (e.g., principal component analysis) reduces dimensionality. Replicate experiments (n ≥ 3) and report confidence intervals to address biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
